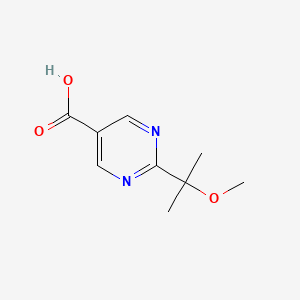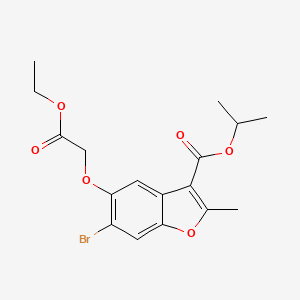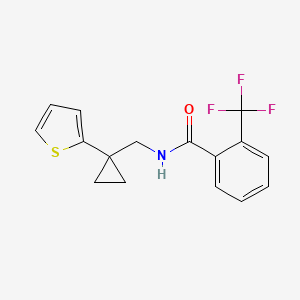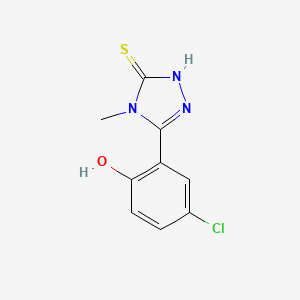
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that contains a triazole ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have shown good antimicrobial activities .
Mode of Action
It is known that the antibacterial activity of similar compounds is determined by measuring the diameter of the inhibition zone , suggesting that these compounds may inhibit bacterial growth.
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activities, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Pharmacokinetics
The minimum inhibitory concentration (mic) is often used to measure the effectiveness of antimicrobial compounds , which can give some insight into the bioavailability of the compound.
Result of Action
Similar compounds have shown good antimicrobial activities against test microorganisms , suggesting that this compound may also have antimicrobial effects.
Action Environment
The electrochemically anticorrosive behavior of similar compounds has been studied , suggesting that environmental factors such as pH and temperature may influence the action of this compound.
Méthodes De Préparation
The synthesis of 4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4-chloro-2-nitrophenol with thiosemicarbazide under acidic conditions, followed by cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include disulfides, amines, and substituted phenols.
Applications De Recherche Scientifique
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new drugs due to its biological activity.
Industry: Used in the synthesis of other chemical compounds and materials.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol include:
4-chloro-2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenol: Similar structure but with a phenyl group instead of a methyl group.
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol: Lacks the chloro and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propriétés
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHGWLRIAHNQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

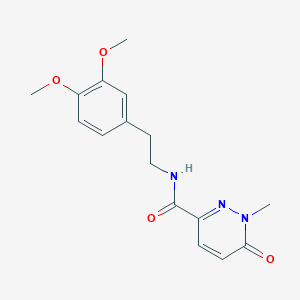
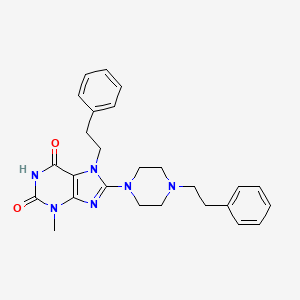
![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)
![N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)
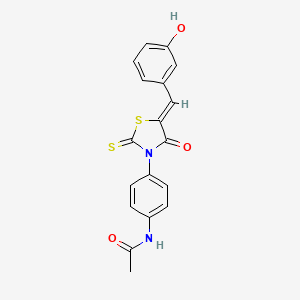
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)
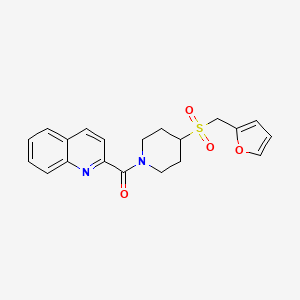
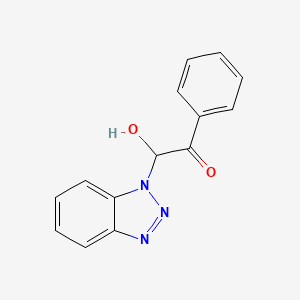
![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/new.no-structure.jpg)
